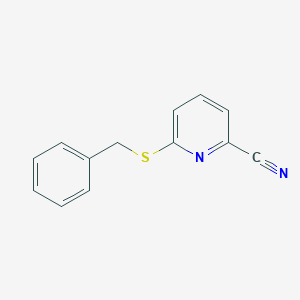

6-(Benzylthio)picolinonitrile

描述

Significance of the Picolinonitrile Scaffold in Synthetic and Medicinal Chemistry

The strategic placement of various substituents on the picolinonitrile ring allows for the fine-tuning of a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. This modularity makes picolinonitrile derivatives highly attractive for the development of new therapeutic agents and functional materials. googleapis.com

Overview of 6-(Benzylthio)picolinonitrile as a Key Compound in Heterocyclic Chemistry Research

Among the myriad of picolinonitrile derivatives, this compound has emerged as a compound of interest in heterocyclic chemistry. Its structure, featuring a benzylthio group at the 6-position of the picolinonitrile framework, presents a unique combination of functionalities that can be exploited for the synthesis of more complex heterocyclic systems. The presence of the sulfur atom and the benzylic moiety offers additional sites for chemical modification, further expanding its synthetic utility.

While dedicated, in-depth studies exclusively focused on this compound are not abundant, its importance can be inferred from its inclusion in patents and its structural similarity to other well-studied picolinonitrile derivatives. These related compounds have shown promise in various research areas, suggesting that this compound holds significant potential as a building block for novel molecular architectures with interesting chemical and biological properties.

The following table provides key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 501378-85-4 |

| Molecular Formula | C₁₃H₁₀N₂S |

| Molecular Weight | 226.30 g/mol |

The subsequent sections will explore the probable synthetic routes to this compound and its anticipated chemical reactivity, drawing upon established principles of heterocyclic chemistry and data from analogous compounds.

Approaches to the Direct Synthesis of this compound

The direct synthesis of this compound can be achieved through nucleophilic aromatic substitution reactions. A common method involves the reaction of a picolinonitrile derivative bearing a suitable leaving group at the 6-position with benzyl (B1604629) mercaptan. For instance, starting with 6-chloropicolinonitrile, the chlorine atom can be displaced by the benzylthiolate anion, which is typically generated in situ by treating benzyl mercaptan with a base such as potassium carbonate. google.com This reaction provides a straightforward route to the desired product.

Another approach could involve the use of 2,4,6-trichloropyrimidine (B138864) as a starting material, which upon reaction with phenylmethanethiol in the presence of a base like potassium carbonate in dioxane, yields 4-(benzylthio)-2,6-dichloropyrimidine. google.com While this specific example does not yield this compound directly, it demonstrates the principle of introducing a benzylthio group onto a nitrogen-containing heterocyclic ring.

Oxidative Transformations of the Thioether Moiety in this compound

The thioether linkage in this compound is susceptible to oxidation, offering a pathway to sulfoxides and sulfones, which are valuable intermediates in organic synthesis. nih.govbeilstein-journals.org The oxidation can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone by adjusting the reaction conditions and the oxidant used. beilstein-journals.org

Common oxidizing agents for this transformation include hydrogen peroxide, which is considered a "green" oxidant. beilstein-journals.org The reaction of a thioether with one equivalent of hydrogen peroxide in a suitable solvent like acetic acid typically yields the corresponding sulfoxide. beilstein-journals.org Using an excess of the oxidizing agent and/or elevating the reaction temperature can lead to the formation of the sulfone. beilstein-journals.org Other reagents like meta-chloroperoxybenzoic acid (mCPBA) are also effective for the oxidation of thioethers to sulfoxides and sulfones. nih.gov

The selective oxidation of thioethers to sulfoxides without overoxidation to the sulfone can be achieved using specific catalytic systems. organic-chemistry.org For example, metal-free quinoid catalysts in the presence of oxygen and light have been shown to promote the chemoselective oxidation of thioethers to sulfoxides. organic-chemistry.org

Synthesis of Sulfonyl Fluoride (B91410) Derivatives

While direct conversion of this compound to a sulfonyl fluoride is not explicitly detailed in the provided search results, the synthesis of sulfonyl fluorides from related sulfur-containing compounds is well-established. d-nb.infosioc-journal.cnresearchgate.netorganic-chemistry.orgnih.gov Generally, sulfonyl fluorides are synthesized from precursors such as sulfonic acids, sulfonyl chlorides, or sulfonamides. d-nb.inforesearchgate.netnih.gov

One common strategy involves the conversion of a sulfonic acid to a sulfonyl fluoride. nih.gov This can be achieved using reagents like thionyl fluoride or deoxyfluorinating agents such as Xtalfluor-E®. nih.gov Another approach is the conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange reactions. researchgate.net

Given that the thioether in this compound can be oxidized to a sulfonic acid, it is plausible that a multi-step sequence involving oxidation followed by fluorination could yield the corresponding sulfonyl fluoride derivative.

Utilization of this compound as a Precursor for Complex Heterocyclic Structures

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound can serve as a valuable starting material for their synthesis. globalscientificjournal.comrroij.comnih.gov The nitrile group and the benzylthio moiety provide reactive handles for constructing more complex molecular architectures.

Phthalazine (B143731) Derivative Preparation

The picolinonitrile core of this compound can potentially be elaborated into fused heterocyclic systems like phthalazines. Phthalazine derivatives are known to exhibit a range of biological activities. researchgate.netmdpi.comscispace.com

While the direct conversion of this compound to a phthalazine is not explicitly described, general methods for phthalazine synthesis often involve the condensation of a suitable precursor with hydrazine (B178648) or its derivatives. mdpi.comnih.gov For example, a patent describes the preparation of methyl 6-(benzylthio)-3-((3-methylisoxazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate from a related phthalazinone precursor. google.com This suggests that if this compound could be converted to an appropriate ortho-disubstituted benzene (B151609) derivative, it could then be cyclized to form a phthalazine ring system.

Derivatization Strategies of the Picolinonitrile Core for Structural Diversity

The pyridine (B92270) ring of this compound is amenable to further functionalization, allowing for the creation of a diverse library of compounds. numberanalytics.com The reactivity of the pyridine ring is influenced by the nitrogen atom, which makes it susceptible to both electrophilic and nucleophilic attack at different positions. wikipedia.org

Introduction of Alternative Substituents on the Pyridine Ring

Various methods can be employed to introduce new substituents onto the pyridine ring. numberanalytics.com Cross-coupling reactions, catalyzed by transition metals, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com This would allow for the introduction of aryl, alkyl, or other functional groups at specific positions on the picolinonitrile core.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be used to replace existing substituents on the pyridine ring with other nucleophiles. ucl.ac.uk The electron-withdrawing nature of the nitrile group and the ring nitrogen can activate the pyridine ring towards such substitutions. The introduction of bulky substituents, such as a mesityl group, onto the pyridine ring has been shown to influence the photophysical properties of related platinum complexes. rsc.org

The pyridine ring itself can also undergo transformations. For instance, oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide, which can alter the reactivity of the ring and facilitate substitutions at the 2- and 4-positions. wikipedia.org

Structure

2D Structure

3D Structure

属性

分子式 |

C13H10N2S |

|---|---|

分子量 |

226.30 g/mol |

IUPAC 名称 |

6-benzylsulfanylpyridine-2-carbonitrile |

InChI |

InChI=1S/C13H10N2S/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 |

InChI 键 |

UGIADYUSLNRVGR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CSC2=CC=CC(=N2)C#N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Benzylthio Picolinonitrile

Chemical Transformations

While the core of 6-(benzylthio)picolinonitrile provides a stable scaffold, the benzylthio side chain offers specific sites for chemical modification. These transformations allow for the fine-tuning of the molecule's properties and for the introduction of further chemical diversity. Key modifications focus on the aromatic benzyl (B1604629) ring, the reactive sulfur atom, and the benzyl-sulfur bond itself.

The benzylthio moiety, -S-CH₂-Ph, is a versatile functional group that can undergo several important chemical transformations. Research into related heterocyclic systems demonstrates three primary avenues for its modification: substitution on the benzyl ring, oxidation of the thioether linkage, and cleavage of the benzyl-sulfur bond.

Substitution on the Benzyl Ring

The most direct method for modifying the benzyl portion of the side chain is to employ a substituted benzyl halide during the initial synthesis. By reacting a thiol precursor with various functionalized benzyl chlorides or bromides, a diverse array of derivatives can be accessed. Studies on the synthesis of analogous 2-[(substituted benzyl)thio]-1,3,4-thiadiazoles illustrate this principle effectively. tubitak.gov.tr In these syntheses, the core thiol is alkylated with benzyl chlorides bearing a range of electron-donating and electron-withdrawing groups. This approach allows for the systematic alteration of steric and electronic properties of the benzyl ring.

A summary of representative substituted benzyl groups that can be introduced is shown in the table below, based on analogous reactions. tubitak.gov.tr

| Substituted Benzyl Group | Reagent Example |

| 4-Fluorobenzyl | 1-(chloromethyl)-4-fluorobenzene |

| 2-Chlorobenzyl | 1-(chloromethyl)-2-chlorobenzene |

| 4-Chlorobenzyl | 1-(chloromethyl)-4-chlorobenzene |

| 2,4-Dichlorobenzyl | 1-(chloromethyl)-2,4-dichlorobenzene |

| 2-Chloro-6-fluorobenzyl | 2-(chloromethyl)-1-chloro-3-fluorobenzene |

| 4-Nitrobenzyl | 1-(chloromethyl)-4-nitrobenzene |

| 4-Methylbenzyl | 1-(chloromethyl)-4-methylbenzene |

| 4-Methoxybenzyl | 1-(chloromethyl)-4-methoxybenzene |

This table presents examples of substituted benzyl groups that can be incorporated into a molecule by reacting a thiol with the corresponding substituted benzyl chloride.

Furthermore, the synthesis of compounds like 3-fer-Butoxycarbonyl-6-(4-carboxy-benzylthio)-7-chloro-2,3,4,5-tetrahydro-lH-benzo[d]azepine demonstrates that more complex functionalities, such as a carboxylic acid group, can be present on the benzyl ring. google.com

Oxidation of the Thioether Linkage

The sulfur atom in the benzylthio side chain is susceptible to oxidation, typically converting the sulfide (B99878) into a sulfoxide (B87167) and, under harsher conditions, a sulfone. The oxidation to a chiral sulfoxide is a particularly significant transformation. Research on the enantioselective oxidation of aryl benzyl sulfides attached to heterocyclic rings has established efficient methods for this conversion. nih.gov

A titanium-mediated catalytic system has been shown to be highly effective. nih.gov The oxidation of benzyl sulfides containing heterocyclic groups, such as thiophene, with tert-butyl hydroperoxide (TBHP) in the presence of a catalyst formed from titanium and (S,S)-hydrobenzoin, yields the corresponding sulfoxides in high yield and with excellent enantioselectivity. nih.gov

Table of Catalytic Oxidation Results for an Analogous Benzyl Sulfide

| Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|

Data from a study on the titanium-mediated enantioselective oxidation of benzyl sulfides containing heterocyclic groups. nih.gov This demonstrates a key transformation applicable to the benzylthio side chain.

This transformation from a planar sulfide to a tetrahedral, chiral sulfoxide introduces a significant stereochemical element to the molecule, which can be crucial for its interaction with biological systems.

Cleavage of the Benzyl-Sulfur Bond

The benzyl group can serve as a protecting group for the sulfur atom, which can be selectively removed under specific conditions to reveal the free thiol (-SH). This debenzylation is a critical transformation for preparing thiol-containing picolinonitrile derivatives. A well-established method for the cleavage of a benzylthio ether is reductive cleavage using sodium in liquid ammonia. cdnsciencepub.com This reaction effectively breaks the C-S bond of the benzylthio group while leaving other parts of the molecule, such as a 4,6-O-benzylidene group in carbohydrate chemistry, potentially intact under carefully controlled conditions. cdnsciencepub.com This selective cleavage makes the benzylthio group a useful precursor to the corresponding thiol.

Structure Activity Relationship Sar Studies of 6 Benzylthio Picolinonitrile Analogs

Elucidation of Pharmacophoric Features within Picolinonitrile Scaffolds

A pharmacophore model outlines the essential molecular features necessary for a molecule to exert a specific biological activity. For picolinonitrile scaffolds, which are present in various biologically active agents, key pharmacophoric features have been identified through computational and experimental studies. nih.gov These scaffolds are recognized for their role in compounds targeting a range of biological entities, from kinases to viral enzymes. acs.orgacs.org

The picolinonitrile moiety itself, consisting of a pyridine (B92270) ring substituted with a nitrile group, often serves as a crucial hydrogen bond acceptor and can participate in various non-covalent interactions. nih.govnih.gov The nitrogen atom of the pyridine ring and the nitrogen of the nitrile group can both engage in hydrogen bonding with amino acid residues in a protein's active site. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov The relative orientation of these features, dictated by the core scaffold, is critical for proper alignment within the target's binding pocket. nih.gov

Key pharmacophoric elements generally identified in related scaffolds include:

A hydrogen bond acceptor site, often fulfilled by the nitrile nitrogen. nih.gov

A second hydrogen bond acceptor or a region for polar interactions, provided by the pyridine ring nitrogen.

A central aromatic ring (the pyridine) that acts as a rigid core to orient other functional groups. nih.gov

Hydrophobic regions, such as the benzyl (B1604629) group in 6-(benzylthio)picolinonitrile, which can occupy hydrophobic pockets within the binding site. researchgate.net

Impact of Structural Modifications on Biological Activity Profiles

Systematic modification of the this compound structure has provided significant insights into the contribution of each molecular component to its biological activity.

For instance, adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to different positions on the pyridine ring can alter the pKa of the pyridine nitrogen and the electron density of the aromatic system, affecting interactions with the biological target. whiterose.ac.ukresearchgate.net Research on other pyridine-based inhibitors has shown that modifications at the 4-position of the pyridine ring can significantly impact electron donor ability and coordination chemistry. nih.gov In one series of pyridine-3-carbonitrile (B1148548) derivatives, the introduction of different aryl groups at the 4-position led to varying cytotoxic activities, highlighting the importance of this position for biological function. mdpi.com

Table 1: Effect of Aryl Substituents on the Activity of a Related Pyridine-3-Carbonitrile Scaffold This table is based on data for 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles and illustrates the principle of substituent effects.

| Substituent at 4-position (Aryl group) | Nature of Substituent | Observed Activity/Property | Reference |

| p-Tolyl | Electron-donating (methyl) | High Yield Synthesis | mdpi.com |

| 2-Methoxyphenyl | Electron-donating (methoxy) | High Yield Synthesis | mdpi.com |

| 4-Nitrophenyl | Electron-withdrawing (nitro) | Moderate Yield Synthesis | mdpi.com |

This demonstrates that substitutions on the pyridine ring are a viable strategy for modulating the biological profile of picolinonitrile-based compounds. nih.govmdpi.com

The -(S)-CH2-Ph moiety, comprising a thioether linkage and a benzyl group, plays a significant role, often by occupying a hydrophobic pocket in the target protein. Thioethers are important in drug discovery, and their synthesis is a key area of organic chemistry. rsc.org

The thioether linkage itself is not merely a spacer. The sulfur atom is a weak hydrogen bond acceptor and its lone pairs of electrons can participate in polar interactions. Its size and polarizability differ from that of a methylene (B1212753) group (-CH2-) or an ether oxygen (-O-), making it a unique linker. The oxidation state of the sulfur can also be important; studies on related molecules have shown that oxidizing a thioether to a sulfoxide (B87167) or sulfone can decrease inhibitory activity, suggesting that the thioether state is optimal for binding. nih.gov

The benzyl group provides a large, hydrophobic substituent that can form favorable van der Waals interactions within a hydrophobic binding domain. nih.gov The substitution pattern on the benzyl ring itself is another critical area for SAR exploration. Adding substituents to the phenyl ring of the benzyl group can enhance potency by providing additional interactions or by optimizing the fit within the hydrophobic pocket. For example, in studies of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with related structures, adding small alkyl or halogen groups to the benzyl ring often leads to improved activity. mdpi.com

Table 2: Potential Bioisosteric Replacements for the Thioether Linkage

| Original Linkage | Potential Replacement | Rationale for Replacement | Potential Impact on Activity |

| Thioether (-S-) | Ether (-O-) | Similar angle, but oxygen is a stronger H-bond acceptor and less polarizable. | May increase or decrease activity depending on the specific H-bonding environment of the target. |

| Methylene (-CH2-) | Carbon isostere, maintains flexibility. | Removes polar interactions associated with the heteroatom. | Likely to decrease activity if polar interactions are crucial. |

| Sulfoxide (-SO-) | Increases polarity and H-bond accepting capacity. | Can drastically alter solubility and binding mode. Often decreases activity. nih.gov | |

| Amine (-NH-) | Introduces a hydrogen bond donor. | Changes the electronic and steric profile significantly. | Activity would be highly dependent on the target's active site features. |

The synthesis of various 6-benzyl analogs of other heterocyclic cores has demonstrated that the benzyl group is crucial for potent antiviral activity. nih.gov

The nitrile group (-C≡N) is a small, linear, and strongly electron-withdrawing functional group that plays a multifaceted role in the pharmacodynamics and pharmacokinetics of many drugs. nih.gov Its inclusion in a molecule is rarely arbitrary, and its replacement often leads to a significant loss of activity.

The primary roles of the nitrile group in a pharmacophore include:

Hydrogen Bond Acceptor: The terminal nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with hydrogen bond donors like serine, arginine, or backbone amide protons in a protein. nih.gov

Dipolar Interactions: The strong dipole moment of the nitrile group can facilitate favorable polar interactions within the binding site. nih.gov

Metabolic Stability: The nitrile group is generally metabolically stable and resistant to degradation, which can improve the pharmacokinetic profile of a drug. nih.gov

Bioisostere: It can act as a bioisostere for other functional groups. For instance, it can mimic a carbonyl group or a halogen atom in certain contexts. nih.gov

The linear geometry of the nitrile group allows it to access narrow channels or pockets in a binding site. nih.govebsco.com Its replacement with a bulkier group, such as a carboxylic acid or an amide, could introduce steric hindrance and disrupt the optimal binding conformation. While hydrolysis of a nitrile can lead to a carboxamide or carboxylic acid, this often results in a molecule with a different biological profile. ebsco.comwikipedia.org Studies across numerous nitrile-containing pharmaceuticals confirm that the cyano group is frequently essential for potent biological activity, often by engaging in key interactions that anchor the molecule to its target. nih.govnih.gov

Biological Activities and Pharmacological Implications of 6 Benzylthio Picolinonitrile Derivatives

Antiviral Activities

Derivatives featuring the benzylthio moiety have demonstrated notable efficacy against viral pathogens, particularly Human Immunodeficiency Virus Type 1 (HIV-1). Research has centered on their ability to inhibit key viral enzymes essential for replication.

A significant body of research has been dedicated to the synthesis and evaluation of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govnih.gov These structural modifications, which include the introduction of benzylthio and naphthylthio groups, have led to the development of compounds with potent and selective anti-HIV-1 activity. nih.govnih.gov

Several synthesized derivatives have been shown to inhibit HIV-1 replication in cell cultures at nanomolar to submicromolar concentrations. nih.gov For instance, certain 6α-naphthylthio HEPT derivatives exhibited impressive inhibitory activity. nih.gov The potency of these compounds is often measured by their 50% inhibitory concentration (IC50) and a selectivity index (SI), which compares the cytotoxic concentration to the effective concentration.

Table 1: Anti-HIV-1 Activity of Representative Naphthylthio HEPT Derivatives

| Compound | Description | IC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 7e | 6α-naphthylthio HEPT derivative | 0.048 | 735 | nih.gov |

| 7h | 6α-naphthylthio HEPT derivative | 0.057 | 579 | nih.gov |

| 7k | 6α-naphthylthio HEPT derivative | 0.063 | 565 | nih.gov |

The data indicates that specific substitutions on the thioether-linked aromatic ring system can significantly enhance the inhibitory effect against HIV-1 reverse transcriptase. One such compound, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, emerged from these studies as a candidate for further clinical evaluation. nih.gov

The primary mechanism of antiviral action for these compounds is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov HIV-1 RT is a crucial enzyme that transcribes the viral RNA genome into DNA, a necessary step for the integration of the viral genome into the host cell's DNA. youtube.commdpi.com

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural nucleosides for the enzyme's active site, these benzylthio derivatives belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govyoutube.com NNRTIs bind to a distinct, allosteric pocket on the p66 subunit of the enzyme, known as the NNRTI-binding pocket. researchgate.net This binding induces a conformational change in the enzyme, which distorts the catalytic active site and ultimately blocks the DNA polymerization process. youtube.com

Further research into related compounds suggests that another function of the reverse transcriptase enzyme, the ribonuclease H (RNase H) activity, could also be a target. mdpi.commdpi.comunica.it The RNase H domain is responsible for degrading the RNA strand of the RNA/DNA hybrid during reverse transcription and is essential for viral replication. mdpi.com While the primary mechanism for HEPT analogs is through the polymerase active site, the development of inhibitors targeting the RNase H function represents a promising and complementary antiviral strategy. unica.it

Antimicrobial Activities

Beyond their antiviral effects, derivatives containing benzylthio and nitrile functionalities have been investigated for a range of antimicrobial activities, including antibacterial, antifungal, and antitubercular potential.

A series of novel 2-(benzylthio)pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties against multi-drug resistant bacterial strains. scirp.org These studies have revealed significant activity against both Gram-positive and Gram-negative bacteria. scirp.org

Specifically, certain compounds demonstrated noteworthy efficacy against multi-drug resistant strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). scirp.org The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, was used to quantify their efficacy. The results highlight that the presence of specific substituents, such as a nitro group on the benzyl (B1604629) ring, can enhance biological activity. scirp.org Similarly, nitrofuran derivatives bearing benzyl groups have shown potent activity against Staphylococcus epidermidis. researchgate.net

Table 2: Antibacterial Activity of 2-(Benzylthio)pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 6c | S. aureus (MDR) | 125 | scirp.org |

| E. coli (MDR) | >500 | scirp.org | |

| 6m | S. aureus (MDR) | 500 | scirp.org |

| E. coli (MDR) | 500 | scirp.org |

MDR: Multi-Drug Resistant

The structural motif of a benzylthio group has been successfully incorporated into antifungal drug design. By modifying the structure of fluconazole (B54011), a widely used antifungal agent, a new series of triazole alcohols featuring a benzylthio functionality was created. nih.gov These novel analogs exhibited a potent and broad spectrum of antifungal activity against various Candida species. nih.gov

Notably, all the synthesized compounds showed a better activity profile than fluconazole against fluconazole-susceptible isolates. nih.gov More importantly, representative compounds were also active against fluconazole-resistant isolates of Candida albicans and Candida parapsilosis, indicating their potential to overcome existing drug resistance mechanisms. nih.gov

Table 3: Antifungal Activity of Benzylthio Analogs of Fluconazole

| Compound | Fungal Isolate | MIC Range (µg/mL) | Source |

|---|---|---|---|

| Fluconazole (Reference) | Fluconazole-Susceptible Candida | 0.5 - 4 | nih.gov |

| Fluconazole-Resistant C. albicans | >64 | nih.gov | |

| 8b | Fluconazole-Susceptible Candida | 0.063 - 1 | nih.gov |

| Fluconazole-Resistant C. albicans | 0.063 - 16 | nih.gov | |

| 8e | Fluconazole-Susceptible Candida | 0.063 - 1 | nih.gov |

| Fluconazole-Resistant C. albicans | 0.063 - 16 | nih.gov |

The emergence of multi-drug resistant strains of Mycobacterium tuberculosis (MTB) necessitates the development of new antitubercular agents. While direct studies on 6-(benzylthio)picolinonitrile are limited, research on structurally related compounds provides promising directions. Pyrimidine derivatives, for instance, have been identified with antitubercular activity. ucl.ac.uk

Furthermore, novel 6-nitro-1-benzylquinolones have been synthesized and shown to exhibit potent and selective activity against MTB. nih.gov One lead compound from this class had a minimum inhibitory concentration (MIC90) of less than 0.24 µM and is believed to target the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov Given that benzyl-substituted heterocycles show promise against MTB, the synthesis and evaluation of this compound derivatives represent a logical and compelling direction for future antitubercular drug discovery efforts.

Antiproliferative and Anticancer Activities

Derivatives of the picolinonitrile structure have demonstrated notable potential as antiproliferative and anticancer agents. Research has focused on their ability to modulate cell growth across various cancer cell lines and to inhibit key enzymes involved in cell cycle progression.

Picolinonitrile derivatives have been investigated for their cytotoxic and cytostatic effects against a wide spectrum of human cancer cell lines. A study involving thienylpicolinamidine derivatives, which are synthesized from corresponding picolinonitriles, revealed significant in vitro antiproliferative activity across a panel of 60 cancer cell lines representing nine different types of cancer, including leukemia, colon cancer, and non-small cell lung cancer. google.com

Particularly, the 4-methoxyphenyl (B3050149) derivative 4a exhibited profound growth-inhibiting power, with a 50% growth inhibition (GI50) value of 0.34 μM against the leukemia SR cell line and 0.43 μM against the colon SW-620 cancer cell line. google.com The tested picolinamidines showed high activity, with two of the three primary compounds tested eliciting mainly cytotoxic effects. google.com These compounds were found to be selective, as they did not significantly affect the viability of normal human fibroblasts. google.com Other related structures, such as nicotinonitrile derivatives, have also been used as scaffolds for creating novel antineoplastic agents. nih.gov The broad anticancer activity of cyanopyridine derivatives is a subject of ongoing research, with their therapeutic potential as cytotoxic agents being a key focus. researchgate.net

Antiproliferative Activity of Thienylpicolinamidine Derivatives (from Picolinonitriles) google.com

| Compound | Cancer Type | Cell Line | GI50 (μM) |

| 4a (4-methoxyphenyl derivative) | Leukemia | SR | 0.34 |

| 4a (4-methoxyphenyl derivative) | Colon Cancer | SW-620 | 0.43 |

| 4a (4-methoxyphenyl derivative) | Non-Small Cell Lung Cancer | NCI-H460 | 0.52 |

| 4b (3-chloro-4-methoxyphenyl derivative) | Leukemia | SR | 0.58 |

| 4b (3-chloro-4-methoxyphenyl derivative) | Leukemia | K-562 | 0.90 |

| 4c (3,4,5-trimethoxyphenyl derivative) | Leukemia | - | 1.37-2.78 |

| 4c (3,4,5-trimethoxyphenyl derivative) | Colon Cancer | - | 1.37-2.78 |

The mechanism behind the antiproliferative effects of picolinonitrile derivatives appears to be linked, at least in part, to the inhibition of key kinases that regulate cell cycle and survival pathways. The same thienylpicolinamidine derivatives that showed potent antiproliferative activity were also found to downregulate the expression of cyclin-dependent kinase 1 (cdk1), a crucial gene in cell cycle control. google.com

The broader class of cyanopyridine compounds, to which picolinonitriles belong, has been identified in the development of various kinase inhibitors. researchgate.net For instance, cyanopyridine and cyanopyridone cores are common structural motifs in inhibitors of Proviral Integration Moloney (PIM)-1 kinase, which is implicated in cancer. nih.gov Furthermore, novel nicotinonitrile derivatives have been shown to exert their antiproliferative effects by inhibiting tyrosine kinase (TK), subsequently arresting the cell cycle. nih.gov While direct inhibition of Glycogen Synthase Kinase-3 (GSK-3) by this compound derivatives is not explicitly detailed in the reviewed literature, GSK-3 remains a significant therapeutic target in cancer, and various small molecule inhibitors have been developed to modulate its activity. googleapis.com

Neurological Target Modulation

In addition to their anticancer potential, derivatives of this compound are being explored for their ability to modulate key targets within the nervous system, suggesting applications in pain management and neuropsychiatric disorders.

The voltage-gated sodium channel Nav 1.7 is a genetically validated and critical target for pain perception, making its selective inhibition a major goal for the development of new analgesics. science.gov Patent literature reveals that compounds based on the picolinonitrile scaffold have been specifically designed as inhibitors of voltage-gated sodium channels, with a particular focus on Nav 1.7, for the treatment of chronic pain disorders. google.com For example, 4-halo-picolinonitrile has been utilized as a key intermediate in the synthesis of such inhibitors. This indicates that the picolinonitrile chemical framework is considered a viable starting point for developing molecules that can modulate this important pain pathway.

The serotonin (B10506) 2C (5-HT2C) receptor is a G protein-coupled receptor involved in the regulation of mood, appetite, and impulse control, making it a valuable target for treating a variety of central nervous system disorders. Research into closely related picolinic acid derivatives has shown significant promise in this area. Picolinamide derivatives linked to an arylpiperazine moiety have been synthesized and evaluated for their affinity to serotonin receptors. Binding studies revealed that several of these molecules displayed high affinity for the 5-HT2C receptor, with binding values in the nanomolar and even subnanomolar range. This high affinity suggests that the picolinic nucleus, structurally similar to picolinonitrile, is a suitable scaffold for designing potent 5-HT2C receptor agonists.

Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key protein that mediates pathological axon degeneration through its NAD+ hydrolase activity. The activation of SARM1 is a critical step in the process of neuronal destruction following injury or in certain disease states. While direct engagement by this compound has not been specifically documented, research has shown that other pyridine (B92270) derivatives can interact with this pathway. Specifically, a study investigating various pyridine compounds found that 2-aminopyridine (B139424) can cause SARM1-dependent axon degeneration. This finding demonstrates that the pyridine ring, the core structure of picolinonitrile, can be accommodated within the SARM1 activation mechanism, suggesting a potential avenue for neurological activity for this class of compounds.

Computational and Theoretical Investigations of 6 Benzylthio Picolinonitrile and Its Derivatives

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.commdpi.com This method is pivotal in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 6-(Benzylthio)picolinonitrile, and a biological target, typically a protein or enzyme. biointerfaceresearch.commdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field. rjptonline.org

In a hypothetical molecular docking study of this compound, the compound would be docked against a specific therapeutic target. For instance, if targeting a bacterial enzyme like DNA gyrase, the docking results would reveal the binding energy and the key amino acid residues involved in the interaction. Lower binding energy values indicate a more stable ligand-receptor complex. mdpi.com The interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the complex. rjptonline.org

Table 1: Illustrative Molecular Docking Results of this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 122, PHE 78, ALA 120 |

| Hydrogen Bonds | 1 with TYR 122 |

| Hydrophobic Interactions | PHE 78, ALA 120 |

These predicted interactions provide a structural basis for the observed biological activity and can guide the design of more potent derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can provide detailed information about its conformational flexibility and the dynamics of its interaction with a biological target. mdpi.com An MD simulation would typically start with the docked complex of this compound and its receptor, submerged in a simulated physiological environment. mdpi.com

The simulation would track the trajectory of each atom over a period of nanoseconds, revealing the stability of the binding pose predicted by molecular docking. mdpi.com Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations can confirm if the initial interactions are maintained throughout the simulation, providing a more dynamic and realistic picture of the binding event. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, offering deep insights into their structure, stability, and reactivity. nih.gov These methods are based on solving the Schrödinger equation for a given molecule. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. q-chem.commdpi.com For this compound, DFT calculations can be used to optimize its molecular geometry and determine various electronic properties. nih.govnih.gov The calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which determines the accuracy of the results. rsc.org

DFT can be used to calculate properties like molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. rsc.org This information is crucial for understanding how the molecule interacts with other molecules, including its biological target.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net

For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. nih.gov This analysis helps in understanding the molecule's electronic transitions and its potential to participate in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

In Silico Prediction of Biological Activities and Pharmacodynamic Properties

In silico methods are extensively used to predict the biological activities and pharmacokinetic properties of drug candidates. researchgate.neteijppr.comnih.gov These predictions are based on the molecule's structure and physicochemical properties. For this compound, various online tools and software can be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com

These predictions can estimate parameters such as human intestinal absorption, blood-brain barrier penetration, and potential toxicity. scielo.brscielo.br For example, Lipinski's rule of five is often used as a preliminary screen for drug-likeness, assessing properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.br

Table 3: Illustrative In Silico ADMET Prediction for this compound

| Property | Predicted Value | Compliance with Rules |

| Molecular Weight | 252.33 | Yes |

| LogP | 3.5 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 2 | Yes |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Penetration | Low | Favorable for peripheral targets |

These in silico predictions are valuable for identifying potential liabilities of a drug candidate early in the discovery process, thus saving time and resources. nih.gov

Applications in Medicinal Chemistry and Drug Discovery As Synthetic Intermediates

Role in the Synthesis of Diverse Heterocyclic Building Blocks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in organic synthesis and medicinal chemistry. 6-(Benzylthio)picolinonitrile serves as a valuable precursor for the synthesis of a variety of other heterocyclic systems. The reactivity of the nitrile (C≡N) group, combined with the pyridine (B92270) core, makes it a powerful tool for constructing new molecular frameworks.

Organic cyano compounds are well-established as versatile reagents in the synthesis of heterocycles. longdom.org The nitrile group can participate in a wide range of chemical transformations, including cyclization reactions, to form new rings. For instance, reactions involving active methylene (B1212753) compounds like malononitrile can lead to the formation of substituted pyridines, pyrimidines, and thiophenes. longdom.orgekb.eg While specific reaction pathways starting directly from this compound are not extensively detailed in singular studies, its chemical structure is analogous to other picolinonitrile derivatives used in these transformations. The benzylthio moiety at the 6-position can function as a leaving group under certain conditions or be modified in subsequent synthetic steps, adding to the compound's versatility. The general strategy involves using the nitrile group to build a new ring fused to or substituted on the existing pyridine core, leading to the creation of novel, polyfunctional heterocyclic building blocks for further chemical exploration. nih.gov

Contribution to the Development of Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). The picolinonitrile scaffold is a key component in a number of modern therapeutic agents, particularly in the area of oncology. Its derivatives are crucial intermediates in the synthesis of various kinase inhibitors, a class of drugs that block enzymes called kinases, which are often overactive in cancer cells.

While this compound itself is not cited as a direct precursor to a specific marketed drug, its structural class is fundamental to this area of drug discovery. Research into kinase inhibitors frequently employs substituted pyridine and pyrimidine cores to achieve high potency and selectivity. The development of these complex molecules relies on the availability of versatile intermediates that can be readily modified. The table below illustrates several classes of kinase inhibitors that are based on nitrogen-containing heterocyclic scaffolds, underscoring the importance of intermediates like this compound in their research and development.

Table 1: Kinase Inhibitors Based on Nitrogen-Containing Heterocyclic Scaffolds This table is for illustrative purposes to show the importance of the general chemical class.

| Kinase Target | Core Heterocyclic Scaffold | Significance in Drug Discovery |

|---|---|---|

| PIM-1 Kinase | Pyrido[2,3-d]pyrimidine | Target for treating breast cancer and other malignancies. |

| Checkpoint Kinase 1 (CHK1) | 5-(Pyrimidin-2-ylamino)picolinonitrile | Potential therapeutic for hematologic malignancies. |

| Phosphoinositide 3-kinase (PI3K) | Pyrimidine-5-carbonitrile | A key target in many types of cancer due to its role in cell growth and survival. |

Potential in Agrochemical Research and Development

The pyridine ring is a significant scaffold not only in pharmaceuticals but also in the agrochemical industry. Pyridine-based compounds are integral to the development of a wide range of pesticides, including fungicides, herbicides, and insecticides. researchgate.net For example, new picolinamide fungicides have been developed from natural products, demonstrating the continued relevance of this chemical class. digitellinc.com

The strategic inclusion of pyridine rings in molecular design has been shown to enhance the biological activity of agrochemicals. researchgate.net However, while the general picolinonitrile framework is relevant to this field, specific research detailing the application or synthesis of this compound for agrochemical purposes is not widely documented in the available literature. The development of novel fungicides and pesticides often involves the screening of large libraries of compounds, and while derivatives from this class are promising candidates, the potential of this specific intermediate in agrochemical research and development remains an area for future exploration.

Future Research Directions and Unexplored Avenues for 6 Benzylthio Picolinonitrile

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is fundamental to enabling comprehensive biological evaluation and structure-activity relationship (SAR) studies. While classical methods for synthesizing similar thioethers and nitriles exist, future research should focus on modern, more efficient, and sustainable methodologies.

Current synthetic approaches often rely on nucleophilic aromatic substitution reactions, where a halogenated picolinonitrile is reacted with benzyl (B1604629) mercaptan in the presence of a base. While effective, these methods can sometimes require harsh reaction conditions or long reaction times.

Future exploration should include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of 6-(Benzylthio)picolinonitrile and its derivatives. nih.gov The focused heating can accelerate the rate of nucleophilic substitution.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher purity products, improved safety for exothermic reactions, and easier scalability.

Catalyst Development: Investigating novel catalysts, such as palladium or copper-based systems, could open up new cross-coupling reaction pathways for the introduction of the benzylthio group, potentially offering milder reaction conditions and broader substrate scope.

One-Pot Reactions: Designing multi-component, one-pot synthetic strategies could streamline the synthesis process, making it more atom-economical and environmentally friendly by reducing the number of intermediate purification steps. nih.gov

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Nucleophilic Substitution | Well-established, readily available starting materials | Potentially long reaction times, harsh conditions |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields | Specialized equipment required, scalability can be a concern |

| Flow Chemistry | Precise control, enhanced safety, scalable | High initial equipment cost, requires process optimization |

| Catalytic Cross-Coupling | Milder conditions, broader functional group tolerance | Catalyst cost and sensitivity, potential for metal contamination |

Identification and Validation of Additional Biological Targets

The true therapeutic potential of this compound can only be unlocked by identifying and validating its biological targets. The pyridine (B92270) and nitrile moieties are present in numerous bioactive compounds, suggesting a wide range of possible activities. mdpi.commdpi.com Pyridine derivatives, for instance, are known to exhibit anticancer, antibacterial, anti-inflammatory, and other pharmacological properties. nih.gov

Future research in this area should be systematic and multi-pronged:

High-Throughput Screening (HTS): Screening this compound against large, diverse panels of biological targets (e.g., enzymes, receptors, ion channels) can rapidly identify initial "hits" and potential mechanisms of action.

Phenotypic Screening: Evaluating the compound's effect in cell-based assays that model specific diseases (e.g., cancer cell proliferation, bacterial growth inhibition) can uncover novel biological activities without a preconceived target.

Target-Based Screening: Based on the known activities of structurally similar compounds, this compound could be specifically tested for activity against targets such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation. nih.gov

Mechanism of Action Studies: Once a biological activity is confirmed, further studies will be necessary to elucidate the precise molecular mechanism. This could involve techniques like proteomics, transcriptomics, and cellular imaging to identify the specific pathways being modulated.

| Target Class | Therapeutic Area | Rationale |

|---|---|---|

| Kinases | Oncology, Inflammation | Many kinase inhibitors contain nitrogen heterocycles. |

| Hydrolases (e.g., sEH, FAAH) | Pain, Inflammation | Structurally related molecules have shown activity against these enzymes. nih.gov |

| Bacterial Enzymes (e.g., DNA gyrase) | Infectious Diseases | The pyridine scaffold is a common feature in antibacterial agents. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Neurology, Cardiovascular | A broad class of targets for a wide range of therapeutics. |

Advanced Computational Modeling for Lead Optimization and Design

In modern drug discovery, computational chemistry plays a pivotal role in accelerating the design and optimization of lead compounds. cm-uj.krakow.pl For this compound, these in silico methods can provide valuable insights into its properties and guide the synthesis of more potent and selective analogs.

Key computational approaches to be explored include:

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound within the target's active site. This can help rationalize its activity and guide the design of derivatives with improved interactions.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, a QSAR model can be developed to correlate specific structural features with biological activity. frontiersin.org This model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov

Pharmacophore Modeling: This approach identifies the key three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound could be used to search virtual libraries for other compounds with similar features but different core structures.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. This early-stage assessment can help to identify and mitigate potential liabilities, such as poor bioavailability or off-target toxicity.

By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, potentially leading to the development of a novel class of therapeutic agents.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-(Benzylthio)picolinonitrile to minimize by-product formation?

- Methodological Answer : Use factorial design to systematically test reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, a 2³ factorial design can evaluate the effects of solvent polarity, reaction time, and benzylthiol concentration on yield and purity. Orthogonal arrays (e.g., Taguchi methods) are also effective for identifying dominant factors . Monitor intermediates via HPLC or GC-MS to track by-products, as seen in analogous picolinonitrile syntheses .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Analyze ¹H/¹³C NMR for aromatic protons and nitrile/benzylthio group signals.

- FT-IR : Confirm C≡N (2250–2220 cm⁻¹) and C-S (650–600 cm⁻¹) stretches.

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺. Cross-reference with PubChem or NIST data for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact.

- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation.

- For spills, neutralize with activated carbon and dispose via hazardous waste protocols, as outlined for structurally similar nitriles .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Re-evaluate computational models (e.g., DFT) using solvent-effect corrections (e.g., COSMO-RS) and validate with experimental kinetics. For example, discrepancies in nucleophilic substitution pathways may arise from solvent polarity unaccounted for in simulations. Cross-check with in-situ Raman spectroscopy to monitor reaction progress .

Q. What experimental designs are suitable for studying the catalytic mechanisms of this compound in heterocyclic synthesis?

- Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to probe transition states. Use deuterated benzylthiol or isotopic labeling (e.g., ¹⁵N in nitrile groups) to track mechanistic pathways. Pair with in-operando XRD or TEM for catalyst surface analysis .

Q. How can researchers standardize data reporting for this compound to improve reproducibility?

- Methodological Answer : Adopt checklists for documenting reaction conditions (e.g., CRF templates in ):

- Specify solvent purity, catalyst batch, and humidity levels.

- Report yield as isolated (not theoretical) and include full spectral datasets in supplementary materials. Use platforms like PubChem to archive raw data .

Q. What strategies mitigate scalability challenges in multi-step syntheses involving this compound?

- Methodological Answer : Apply process intensification:

- Use flow chemistry for exothermic steps (e.g., benzylthiol addition).

- Optimize purification via membrane separation (e.g., nanofiltration) to reduce solvent waste, as outlined in membrane technology research .

Q. How can researchers leverage computational tools to predict novel derivatives of this compound with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。